Acetanilide, N-(dimethylcarbamoylmethyl)-4'-(isopentyloxy)-
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Overview
Description
Acetanilide, N-(dimethylcarbamoylmethyl)-4’-(isopentyloxy)- is a derivative of acetanilide, an aromatic compound with a phenyl ring attached to an acetamido group. Acetanilide derivatives have been widely studied for their pharmacological properties, including antimicrobial, analgesic, anti-inflammatory, antipyretic, antioxidant, anticonvulsant, anticancer, antihyperglycaemic, and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetanilide derivatives typically involves the reaction of an amine (aromatic or aliphatic) with acetic anhydride. An alternative method uses acetic acid as an acylating agent, catalyzed by zinc . The reaction is carried out in a round-bottom flask with a reflux condenser, heated in a water bath at 60°C for 2 hours with magnetic stirring. The crude reaction mixture is then poured into cold water, and the resulting crystals are filtered and washed .
Industrial Production Methods
Industrial production methods for acetanilide derivatives often involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetanilide derivatives undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxindole derivatives via Ir(III)-catalyzed C–H functionalization.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Diazotized Meldrum’s acid and Ir(III) catalyst.
Reduction: Hydrogen gas and a palladium catalyst.
Substitution: Nitrating mixture (HNO3 and H2SO4), chlorosulfonic acid, and halogens (Cl2, Br2).
Major Products
Oxindole derivatives: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted acetanilides: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
Acetanilide derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetanilide derivatives involves the inhibition of specific enzymes and receptors. For example, their analgesic and antipyretic effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins . The antioxidant properties are due to the scavenging of free radicals and the inhibition of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
N-methylacetamide: Similar structure with a methyl group instead of the dimethylcarbamoylmethyl group.
N-deuterated acetanilide: Deuterated version of acetanilide.
Uniqueness
Acetanilide, N-(dimethylcarbamoylmethyl)-4’-(isopentyloxy)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other acetanilide derivatives. The presence of the dimethylcarbamoylmethyl and isopentyloxy groups enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
CAS No. |
93814-29-0 |
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Molecular Formula |
C17H26N2O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[N-acetyl-4-(3-methylbutoxy)anilino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H26N2O3/c1-13(2)10-11-22-16-8-6-15(7-9-16)19(14(3)20)12-17(21)18(4)5/h6-9,13H,10-12H2,1-5H3 |
InChI Key |
MDZWVSKNPAQTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
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